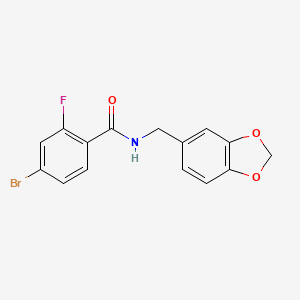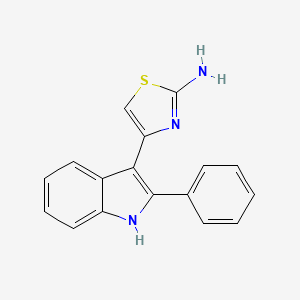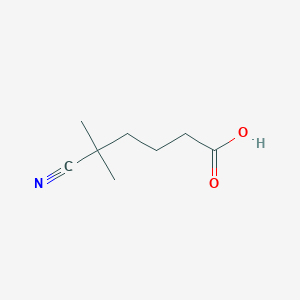
4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPTA and is known for its ability to interact with biological systems in a unique way. In
作用機序
The mechanism of action of MPTA is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in biological systems. MPTA has been shown to inhibit the activity of enzymes such as protein kinase C and phospholipase C, which are involved in cell signaling and regulation. MPTA has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPTA has been shown to have a variety of biochemical and physiological effects on biological systems. Studies have shown that MPTA can induce apoptosis in cancer cells, inhibit the formation of amyloid beta plaques in Alzheimer's disease, and inhibit the activity of specific enzymes and signaling pathways. MPTA has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using MPTA in lab experiments is its ability to interact with biological systems in a unique way. MPTA has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying biological processes. However, one limitation of using MPTA in lab experiments is its potential toxicity. Studies have shown that MPTA can be toxic to certain cell types at high concentrations, which can limit its usefulness in certain experiments.
将来の方向性
There are several potential future directions for research involving MPTA. One area of research could focus on the development of MPTA derivatives with improved potency and selectivity. Another area of research could focus on the use of MPTA in combination with other compounds for the treatment of cancer and neurodegenerative diseases. Additionally, further research could be done to fully understand the mechanism of action of MPTA and its potential applications in other areas of scientific research.
Conclusion:
In conclusion, 4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine is a chemical compound that has shown promise in scientific research for its ability to interact with biological systems in a unique way. The synthesis method of MPTA involves a series of chemical reactions that require specific reagents and conditions. MPTA has been studied extensively for its potential applications in cancer research and the treatment of neurodegenerative diseases such as Alzheimer's disease. The mechanism of action of MPTA is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in biological systems. MPTA has a variety of biochemical and physiological effects on biological systems, making it a valuable tool for studying biological processes. However, its potential toxicity can limit its usefulness in certain experiments. There are several potential future directions for research involving MPTA, including the development of MPTA derivatives with improved potency and selectivity, the use of MPTA in combination with other compounds for the treatment of cancer and neurodegenerative diseases, and further research to fully understand the mechanism of action of MPTA.
合成法
The synthesis of MPTA involves a series of chemical reactions that require specific reagents and conditions. One common method for synthesizing MPTA involves the reaction of morpholine, phenyl isothiocyanate, and 2-aminothiazole in the presence of a catalyst such as copper(II) sulfate pentahydrate. The reaction takes place in a solvent such as ethanol and is typically carried out under reflux conditions for several hours. The resulting product is then purified using techniques such as recrystallization or chromatography.
科学的研究の応用
MPTA has been studied extensively for its potential applications in scientific research. One area of research where MPTA has shown promise is in the field of cancer research. Studies have shown that MPTA has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. MPTA has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. Research has shown that MPTA has the ability to inhibit the formation of amyloid beta plaques, which are a hallmark of Alzheimer's disease.
特性
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-2-4-12(5-3-1)15-14-16-13(11-19-14)10-17-6-8-18-9-7-17/h1-5,11H,6-10H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCGXHXCFMLDFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholin-4-ylmethyl)-N-phenyl-1,3-thiazol-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(cyclopropylamino)-2-oxoethyl]-5-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B7636645.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B7636654.png)

![1-[5-(azepane-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7636664.png)
![[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-(thiadiazol-5-yl)methanone](/img/structure/B7636667.png)
![[1-(2-Chlorophenyl)-3-(4-methylphenyl)pyrazol-4-yl]-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7636671.png)
![N-[2-[(2-methylpyrazolo[1,5-a]quinazolin-5-yl)amino]ethyl]acetamide](/img/structure/B7636693.png)
![2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)



![5-[(3,3-dimethylmorpholin-4-yl)methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636741.png)
![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)